synthesis and characterization of 2-[(1-naphthyloxy)acetyl]-N-phenylhydrazinecarboxamide
synthesis and characterization of 2-[(1-naphthyloxy)acetyl]-N-phenylhydrazinecarboxamide
An In-depth Technical Guide to the Synthesis and Characterization of 2-[(1-naphthyloxy)acetyl]-N-phenylhydrazinecarboxamide
Abstract
This technical guide provides a comprehensive methodology for the synthesis and detailed characterization of 2-[(1-naphthyloxy)acetyl]-N-phenylhydrazinecarboxamide, a molecule of interest for its potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a narrative that combines established protocols with the underlying chemical principles. We will explore a robust three-step synthetic pathway, from the initial etherification to the final carboxamide formation, and detail the analytical techniques required for structural verification and purity assessment. The protocols are designed to be self-validating, with clear checkpoints and characterization data to ensure the integrity of the final compound.
Introduction and Scientific Rationale
Semicarbazide and its derivatives are a class of compounds recognized for their wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1] The core hydrazinecarboxamide structure serves as a versatile scaffold for chemical modification. The target molecule, 2-[(1-naphthyloxy)acetyl]-N-phenylhydrazinecarboxamide, integrates three key pharmacophores:
-
The Naphthyloxy Moiety: Naphthalene derivatives are known to possess significant antimicrobial and cytotoxic activities, making them a valuable component in drug design.[2][3] The bulky, lipophilic nature of the naphthyl group can enhance membrane permeability and interaction with biological targets.
-
The Acetyl Hydrazide Linker: This unit provides structural flexibility and acts as a hydrogen bonding donor and acceptor, which is crucial for molecular recognition at receptor sites.
-
The N-phenylhydrazinecarboxamide Group: This terminal group, a substituted semicarbazide, is critical for the compound's potential biological profile. The addition of a phenyl group can modulate the electronic and steric properties, influencing its binding affinity and metabolic stability.
The synthesis of this specific derivative is predicated on the hypothesis that the synergistic combination of these moieties will yield a compound with unique and potentially enhanced therapeutic properties. This guide provides the foundational chemistry required to synthesize and validate this molecule for further investigation.
Synthetic Pathway and Experimental Protocols
The synthesis of the target compound is achieved through a logical and efficient three-step process. This pathway is designed for scalability and purity, starting from commercially available reagents.
Visualized Synthesis Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: Three-step synthesis of the target compound.
Step 1: Synthesis of Ethyl (1-naphthyloxy)acetate
-
Principle (Williamson Ether Synthesis): This reaction involves the deprotonation of 1-naphthol by a weak base (potassium carbonate) to form a nucleophilic naphthoxide ion. This ion then displaces the chloride from ethyl chloroacetate via an Sₙ2 reaction to form the ether linkage. Acetone is an ideal polar aprotic solvent for this reaction, as it solubilizes the reactants without interfering with the nucleophile.
-
Experimental Protocol:
-
To a 250 mL round-bottom flask, add 1-naphthol (14.4 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and acetone (100 mL).
-
Stir the suspension vigorously and add ethyl chloroacetate (13.5 g, 0.11 mol) dropwise over 15 minutes.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 8-10 hours.
-
Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of Ethyl Acetate:Hexane (3:7). The disappearance of the 1-naphthol spot indicates reaction completion.
-
After cooling to room temperature, filter the mixture to remove the inorganic salts and wash the solid residue with acetone (2 x 20 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain a crude oil.
-
Purify the product by vacuum distillation or column chromatography to yield ethyl (1-naphthyloxy)acetate as a clear, viscous liquid.
-
Step 2: Synthesis of (1-naphthyloxy)acetohydrazide
-
Principle (Hydrazinolysis): This is a nucleophilic acyl substitution reaction where the highly nucleophilic hydrazine molecule attacks the electrophilic carbonyl carbon of the ester. This leads to the displacement of the ethoxy group and the formation of the more stable acid hydrazide. Ethanol is an excellent solvent as it readily dissolves both the ester and hydrazine hydrate.[4]
-
Experimental Protocol:
-
In a 250 mL round-bottom flask, dissolve ethyl (1-naphthyloxy)acetate (23.0 g, 0.1 mol) in absolute ethanol (100 mL).
-
Add hydrazine hydrate (80% solution, 7.5 mL, ~0.15 mol) to the solution.
-
Heat the mixture under reflux for 6-8 hours. A white precipitate will typically form as the reaction proceeds.
-
Self-Validation: Monitor the reaction via TLC (Ethyl Acetate:Hexane, 1:1) to confirm the consumption of the starting ester.
-
Cool the reaction mixture in an ice bath for 1 hour to maximize precipitation.
-
Collect the white solid product by filtration, wash with cold ethanol (2 x 15 mL), and dry under vacuum. Recrystallization from ethanol can be performed if higher purity is required.
-
Step 3: Synthesis of 2-[(1-naphthyloxy)acetyl]-N-phenylhydrazinecarboxamide
-
Principle (Nucleophilic Addition): This reaction is a classic method for forming 1,4-disubstituted semicarbazides.[5] The terminal nitrogen of the acid hydrazide acts as a nucleophile, attacking the highly electrophilic carbon of the isocyanate group in phenyl isocyanate. The reaction is typically fast and high-yielding. Anhydrous solvent (like THF) is critical to prevent the isocyanate from reacting with water to form an unstable carbamic acid, which would decompose into aniline and CO₂.
-
Experimental Protocol:
-
Suspend (1-naphthyloxy)acetohydrazide (2.16 g, 0.01 mol) in 50 mL of dry tetrahydrofuran (THF) in a 100 mL round-bottom flask under a nitrogen atmosphere.
-
Stir the suspension and add phenyl isocyanate (1.19 g, 0.01 mol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-3 hours. The suspension will typically dissolve and then a new precipitate will form.
-
Self-Validation: Monitor the reaction via TLC (Ethyl Acetate:Hexane, 1:1). The appearance of a new, less polar spot and the disappearance of the hydrazide spot signify completion.
-
Collect the resulting white precipitate by filtration.
-
Wash the solid with cold THF (2 x 10 mL) and then with diethyl ether to facilitate drying.
-
Dry the final product, 2-[(1-naphthyloxy)acetyl]-N-phenylhydrazinecarboxamide, in a vacuum oven at 50°C.
-
Characterization and Data Analysis
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
Molecular Structure Diagram
Caption: Chemical structure of the target molecule.
Physicochemical Properties
-
Appearance: White to off-white crystalline solid.
-
Melting Point: To be determined experimentally. A sharp melting point is indicative of high purity.
-
Solubility: Expected to be soluble in DMSO and DMF, sparingly soluble in alcohols, and insoluble in water and hexane.
Spectroscopic Data
The following tables summarize the expected spectroscopic data based on the compound's structure and data from similar molecules.[6][7][8][9]
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~10.1 | Singlet | 1H | -CO-NH -Ph (Amide NH) |
| ~9.5 | Singlet | 1H | -CO-NH -NH- (Hydrazide NH) |
| ~8.3 | Singlet | 1H | -NH-NH -CO- (Hydrazide NH) |
| ~8.1-8.2 | Doublet | 1H | Aromatic H (Naphthyl) |
| ~7.8-7.9 | Doublet | 1H | Aromatic H (Naphthyl) |
| ~7.4-7.6 | Multiplet | 6H | Aromatic H (Naphthyl & Phenyl) |
| ~7.2-7.3 | Triplet | 2H | Aromatic H (Phenyl) |
| ~6.9-7.0 | Triplet | 1H | Aromatic H (Phenyl) |
| ~6.8-6.9 | Doublet | 1H | Aromatic H (Naphthyl) |
| ~4.9 | Singlet | 2H | O-CH₂ -CO |
Table 2: Predicted IR Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
|---|---|---|
| 3300 - 3150 | Medium | N-H Stretching (Amide & Hydrazide) |
| 3100 - 3000 | Medium | Aromatic C-H Stretching |
| ~1680 | Strong | C=O Stretching (Amide I band, -CO-NH-Ph) |
| ~1650 | Strong | C=O Stretching (Amide I band, -CH₂-CO-NH-) |
| ~1590, ~1500 | Strong | C=C Aromatic Ring Stretching |
| ~1540 | Medium | N-H Bending (Amide II band) |
| ~1240 | Strong | Asymmetric C-O-C Stretching (Aryl Ether) |
| ~1060 | Strong | Symmetric C-O-C Stretching (Aryl Ether) |
| ~770-800 | Strong | C-H Out-of-plane Bending (Substituted Naphthalene) |
| ~750, ~690 | Strong | C-H Out-of-plane Bending (Monosubstituted Phenyl) |
Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI-MS).
-
Expected [M+H]⁺: The calculated molecular weight is 335.36 g/mol . The primary ion observed should be the protonated molecule at m/z ≈ 336.37.
-
Fragmentation: Key fragmentation patterns would likely involve the cleavage of the amide and hydrazide bonds, leading to characteristic daughter ions corresponding to the naphthyloxyacetyl moiety and the phenylaminocarbonyl moiety.[10][11]
Chromatographic Analysis
-
Technique: High-Performance Liquid Chromatography (HPLC).
-
Purpose: To determine the final purity of the compound.
-
Conditions (Typical):
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient elution with Acetonitrile and Water (both containing 0.1% formic acid).
-
Detection: UV detector at 254 nm and 280 nm.
-
-
Expected Result: A single major peak with >95% purity.
Visualized Characterization Workflow
Caption: Workflow for purification and characterization.
Conclusion
This guide has detailed a reliable and well-characterized three-step synthesis for 2-[(1-naphthyloxy)acetyl]-N-phenylhydrazinecarboxamide. By following the outlined protocols and utilizing the described analytical techniques for validation at each stage, researchers can confidently produce this molecule with high purity. The provided spectroscopic data serve as a benchmark for structural confirmation. This foundational work enables further exploration of this compound's potential in drug discovery and other scientific fields, providing a solid starting point for biological screening and structure-activity relationship (SAR) studies.
References
- Nath, A. R., & Yehye, W. A. (n.d.). Acid Hydrazide: A Potential Reagent for the Synthesis of Semicarbazones. Google Grounding API.
- Seibl, J. (1967). The mass spectrometry of semicarbazones of αβ-unsaturated aldehydes and ketones, and of some related compounds. Journal of the Chemical Society B: Physical Organic.
- Asghar, S. F., et al. (n.d.). Synthesis and cyclisation of 1,4-disubstituted semicarbazides. ResearchGate.
- (2021, April 19). Determination of semicarbazide residue in human urine samples using liquid chromatography-tandem mass spectrometry. Taylor & Francis Online.
- (2021, August 26). Chemical and Biological potentials of semicarbazide and thiosemicarbazide derivatives and their metals complexes. Advanced Journal of Chemistry, Section B.
- (n.d.). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. SCIRP.
- (n.d.). 1-Methyl-1-phenylhydrazine(618-40-6) 1H NMR spectrum. ChemicalBook.
- (n.d.). Phenylhydrazine(100-63-0) 1H NMR spectrum. ChemicalBook.
- (n.d.). IR for Zn Complex of 2-[1-(2,4-dihydroxyphenyl)ethylene]hydrazinecarboxamide. ResearchGate.
- (n.d.). Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. ResearchGate.
- (1995). Cytotoxicity and antimicrobial activity of some naphthol derivatives. Archiv der Pharmazie.
- (2017, September 20). One-Step Synthesis of Unsymmetric 1, 1'-Biaryl-2, 2'-diamines by the Reaction of 2-Naphthols with Aryl Hydrazines. Chinese Journal of Chemistry.
- (2012, February 28). Synthesis, Characterization, X-ray Crystallography, Acetyl Cholinesterase Inhibition and Antioxidant Activities of Some Novel Ketone Derivatives of Gallic Hydrazide-Derived Schiff Bases. Molecules.
Sources
- 1. ajchem-b.com [ajchem-b.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity and antimicrobial activity of some naphthol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-Methyl-1-phenylhydrazine(618-40-6) 1H NMR spectrum [chemicalbook.com]
- 7. Phenylhydrazine(100-63-0) 1H NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. One-Step Synthesis of Unsymmetric 1, 1'-Biaryl-2, 2'-diamines by the Reaction of 2-Naphthols with Aryl Hydrazines [ccspublishing.org.cn]
- 10. The mass spectrometry of semicarbazones of αβ-unsaturated aldehydes and ketones, and of some related compounds - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features [scirp.org]
